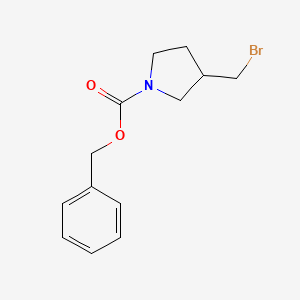
Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromomethyl pyrrolidine derivatives can be inferred from the synthesis of 3-bromo-2-(2-chlorovinyl)benzothiophenes, which involves a bromocyclization process of ortho-substituted arylmethyl sulfide . Additionally, the synthesis of diiron(II) complexes with benzyl and ethyl groups appended to pyridine and aniline ligands suggests that similar methodologies could be applied to the synthesis of benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate . The reaction of benzylamine with 2,6-bis(bromomethyl)pyridine leading to a trimeric pyridinophane also provides a potential synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate can be related to the structures of compounds discussed in the papers. For instance, the crystallographically characterized diiron(II) complexes provide insights into the possible geometry and coordination of similar benzyl-substituted compounds . The molecular structure of a related compound, characterized by weak intramolecular C—H⋯O interactions, suggests that benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate may also exhibit such interactions .
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate. For example, the tandem N-arylation/carboamination reactions for the synthesis of N-aryl-2-benzyl pyrrolidines indicate that similar reactions could be applicable to the compound . The cyclization reaction leading to methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives also provides a reaction mechanism that could be relevant .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate can be deduced from related compounds. The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyrrolidine-3,6(7H)-dicarboxylate provide information on the stability and electronic properties of similar structures . The antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives suggest that benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate may also possess biological activity and specific acid-base properties .
Applications De Recherche Scientifique
Cholinesterase Inhibition : Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds in this series showed moderate inhibitory effects against AChE, with certain derivatives demonstrating anti-BChE activity comparable to that of rivastigmine. These findings suggest potential applications in treating conditions like Alzheimer's disease (Pizova et al., 2017).
Stereoselective Synthesis : The compound has been used in palladium-catalyzed tandem N-arylation/carboamination reactions. This method allows for the rapid and stereoselective synthesis of differentially arylated N-aryl-2-benzyl pyrrolidine derivatives, which are important in pharmaceutical and synthetic chemistry (Yang et al., 2005).
Antimicrobial Activity : Certain derivatives of Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate have been explored for their antimicrobial properties. For instance, studies have demonstrated interesting antibacterial activity against certain strains, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).
Angiogenesis Inhibition : A benzyl pyrrolidine derivative named Streptopyrrolidine, isolated from marine Streptomyces, exhibited significant anti-angiogenesis activity. This discovery points towards potential applications in cancer therapy (Shin et al., 2008).
Synthetic Utility in Organic Chemistry : The compound has been utilized in various synthetic routes, highlighting its utility in organic chemistry. For example, it has been involved in the synthesis of functionalized pyrrolidines, which are valuable in medicinal chemistry (Guideri et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMUAHPVUGYWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)
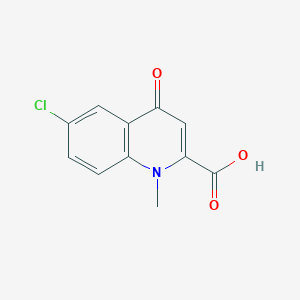


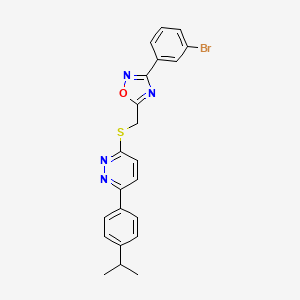
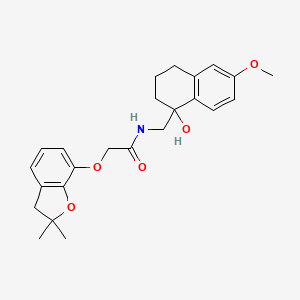

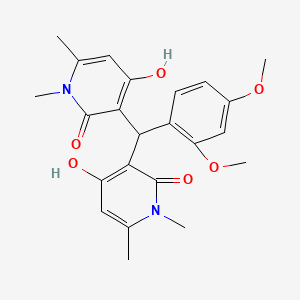
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)

![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
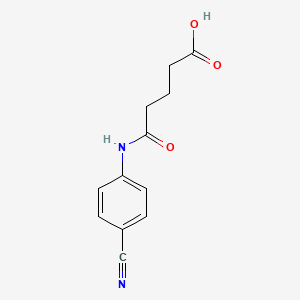
![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)